3-Methyl-3-phenylbutan-1-ol
Overview
Description
3-Methyl-3-phenylbutan-1-ol is a chemical compound with the CAS Number: 21438-74-4 . It has a molecular weight of 164.25 . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of this compound is C11H16O . Its structure includes a phenyl group (a benzene ring), a butanol group (a four-carbon chain with an alcohol functional group), and a methyl group attached to the third carbon of the butanol group .Physical And Chemical Properties Analysis
This compound is a liquid . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Scientific Research Applications
1. Fragrance Material Review
3-Methyl-1-phenylbutan-2-ol, closely related to 3-Methyl-3-phenylbutan-1-ol, has been extensively reviewed for its use as a fragrance ingredient. It belongs to the Aryl Alkyl Alcohols group, commonly used in fragrances. The review covers toxicology and dermatology aspects related to this fragrance ingredient (Scognamiglio et al., 2012).
2. Vibrational Circular Dichroism Studies
Studies on 3-methyl-1-(methyldiphenlsilyl)-1-phenylbutan-1-ol, similar in structure to this compound, have revealed insights into its vibrational circular dichroism (VCD) spectrum. This research is critical for understanding the molecular motions and structural dynamics of such compounds (Xia et al., 2018).
3. Stereochemical Reduction Studies
The stereochemical course of baker's yeast-mediated reduction of substituted cinnamaldehydes, leading to compounds like (3S)-3-phenylbutan-1-ol, provides valuable information on enzymatic reactions and stereochemistry (Fronza et al., 2009).
4. Lipase-Mediated Resolution of Alkanols
Research has focused on the efficiency and selectivity of lipase-mediated resolution of compounds like 3-methyl-2-phenylbutan-1-ol. This study is significant in understanding enzymatic processes and their applications in stereochemistry (Foley et al., 2017).
5. Synthesis of Bioactive Compounds
Efforts have been made to synthesize derivatives of 3-methyl-1-(triphenylmethyl)oxybutan-2-ol, sharing a core structure with this compound, which are found in bioactive compounds. This research contributes to the field of synthetic organic chemistry and the development of bioactive molecules (Uemura et al., 2001).
6. Corrosion Inhibition Studies
Studies have explored the use of derivatives of 3-methyl-1-phenyl-1-buten-1-ol as corrosion inhibitors. This research is crucial in materials science, particularly in protecting metals from corrosion (Erami et al., 2015).
7. Anti-Knock Properties in Biofuels
Research has investigated the anti-knock properties of biofuels like 3-methyl-3-buten-1-ol, which is structurally similar to this compound. This study is significant in the context of renewable energy and biofuel development (Mack et al., 2014).
8. Synthesis of Schiff Base Ligands
The synthesis of tetradentate Schiff base ligands using derivatives of 1-phenylbutan-1,3-dione, structurally related to this compound, has been explored. Such research has applications in coordination chemistry and materials science (Bhowmik et al., 2011).
9. Catalysis in Organic Synthesis
The catalytic enantioselective Simmons–Smith reaction using compounds like 4-tert-butyldiphenylsiloxy-3-phenylbut-2-en-1-ol, closely related to this compound, highlights the importance of such compounds in organic synthesis (Kawashima et al., 2016).
10. Studies on Volatile Thiols
Research on volatile thiols, including 2-methyl-3-sulfanylbutan-1-ol, which is similar to this compound, has been conducted to understand their impact on the aroma of wines. Such studies are crucial in food chemistry and sensory analysis (Sarrazin et al., 2007).
Safety and Hazards
3-Methyl-3-phenylbutan-1-ol is a flammable liquid and vapor . It causes serious eye irritation and may cause respiratory irritation . It is harmful if inhaled . Repeated exposure may cause skin dryness or cracking . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Future Directions
properties
IUPAC Name |
3-methyl-3-phenylbutan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQOAXMSQIXWEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944022 | |
Record name | 3-Methyl-3-phenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21438-74-4 | |
Record name | NSC29901 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-3-phenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-3-phenylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.